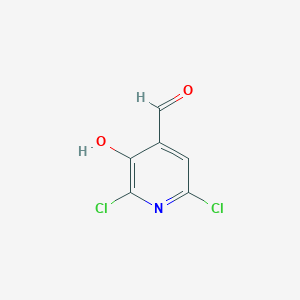

2,6-Dichloro-3-hydroxyisonicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

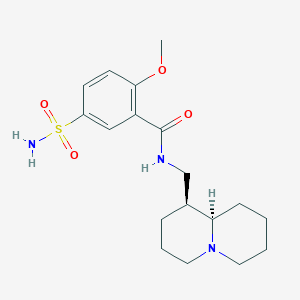

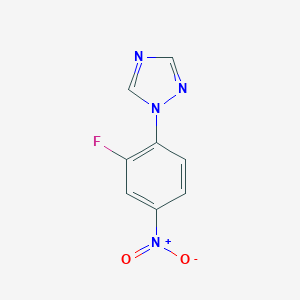

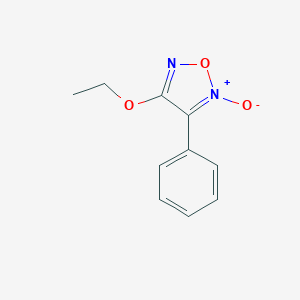

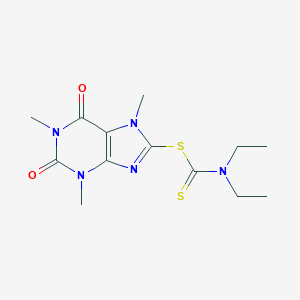

2,6-Dichloro-3-hydroxyisonicotinaldehyde is a chemical compound with the molecular formula C6H3Cl2NO2 . It is a derivative of pyridine, with hydroxyl and aldehyde substituents .

Synthesis Analysis

The synthesis of 3-Hydroxyisonicotinaldehyde, a similar compound, was first prepared in 1958 by oxidation of 3-hydroxy-4-pyridinemethanol with manganese dioxide . Alternative syntheses have also been reported .Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-hydroxyisonicotinaldehyde consists of a pyridine ring with two chlorine atoms, a hydroxyl group, and an aldehyde group .Chemical Reactions Analysis

3-Hydroxyisonicotinaldehyde, a similar compound, has been used as an analogue of pyridoxal 5′-phosphate, the active form of the coenzyme vitamin B6 . The enzyme mechanism involves imine formation, giving a Schiff’s base, and such derivatives of HINA with amino acids have been studied for their reaction kinetics .Applications De Recherche Scientifique

Plant Disease Resistance

The compound has been used in the development of new strategies for plant disease resistance . It’s a part of the ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids, which are potential inducers of plants’ natural immune system . These substances stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .

Synthetic Inducer of Plant Resistance

2,6-Dichloroisonicotinic acid, a related compound, was first discovered as a synthetic inducer of plant resistance against bacteria and fungi . The application of this compound in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .

Molecular Structure Analysis

The compound can be used in molecular structure analysis . Both DFT and HF methods were used in a theoretical investigation of similar molecules where the molecular structures of the title compound have been optimized .

Spectral Analysis

The compound is also used in spectral analysis . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .

Molecular Docking Studies

Molecular docking studies can be performed with this compound . Electronic localization function and Fukui functions were carried out . Intermolecular interactions were discussed by the topological AIM (atoms in molecules) approach .

Thermodynamic Function Analysis

The compound can be used in thermodynamic function analysis . The thermodynamic functions have been reported with the help of spectroscopic data using statistical methods revealing the correlations between these functions and temperature .

Propriétés

IUPAC Name |

2,6-dichloro-3-hydroxypyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-3(2-10)5(11)6(8)9-4/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCFBIVANWQGDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376637 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-hydroxyisonicotinaldehyde | |

CAS RN |

185423-26-1 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)